

Application Notes and Protocols: HCV Peptide (131-140) in Chromium Release Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *HCV Peptide (131-140)*

Cat. No.: *B15139664*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Hepatitis C Virus (HCV) core peptide (131-140), with the amino acid sequence ADLMGYIPLV, in a chromium-51 (^{51}Cr) release assay to measure cytotoxic T-lymphocyte (CTL) activity. This assay is a fundamental tool for evaluating the efficacy of potential HCV vaccines and immunotherapies.

Introduction

Hepatitis C is a viral infection that can lead to chronic liver disease. The cellular immune response, particularly the activity of cytotoxic T-lymphocytes (CTLs), is crucial for clearing the virus.^{[1][2]} CTLs recognize viral peptides, such as the highly conserved HCV core peptide 131-140, presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells.^{[2][3]} This recognition triggers the CTLs to kill the infected cells, a process that can be quantified in vitro using the chromium release assay.^{[3][4][5][6]}

The chromium release assay is a widely used method to measure cell-mediated cytotoxicity.^[3] ^{[4][6]} Target cells are labeled with radioactive chromium-51 (^{51}Cr). When these target cells are lysed by CTLs, the ^{51}Cr is released into the cell culture supernatant. By measuring the amount of radioactivity in the supernatant, the percentage of specific lysis can be calculated, providing a quantitative measure of CTL activity.^{[4][5][6]}

Applications

- Vaccine Development: Assessing the immunogenicity of HCV vaccine candidates by measuring the induction of HCV-specific CTLs.[1][7]
- Immunotherapy Research: Evaluating the cytotoxic potential of novel immunotherapeutic agents designed to enhance anti-HCV T-cell responses.
- Basic Research: Studying the mechanisms of CTL recognition and killing of HCV-infected cells.[7]
- Clinical Monitoring: Potentially monitoring the cellular immune response in HCV-infected patients undergoing treatment.[8]

Data Presentation

The following tables summarize typical quantitative data and experimental parameters for a chromium release assay using **HCV Peptide (131-140)**.

Table 1: Experimental Parameters for Chromium Release Assay

Parameter	Typical Range/Value	Reference
Effector Cells	In vitro stimulated Peripheral Blood Mononuclear Cells (PBMCs) from HCV patients or healthy donors; HCV-specific CTL clones	[1][7][8]
Target Cells	HLA-A2 positive cell lines (e.g., JY, T2, C1R-AAD)	[1][7][9][10]
HCV Peptide (131-140) Concentration	0.05 µg/mL - 10 µg/mL	[1][5][7][8]
Effector to Target (E:T) Ratio	1:1 to 40:1	[7][8]
Assay Incubation Time	4 - 6 hours	[1][5][8]

Table 2: Sample Data for Specific Lysis

Effector to Target (E:T) Ratio	% Specific Lysis (HCV Peptide 131-140)	% Specific Lysis (Control Peptide)	Reference
40:1	~40%	<5%	[7]
30:1	Varies (e.g., >15% considered positive)	<5%	[7]
20:1	Varies	<5%	[7]
10:1	Varies	<5%	[7]
1:1	Varies	<5%	[7]

Note: The percentage of specific lysis can vary significantly depending on the donor of the effector cells, the specific CTL line, and the experimental conditions.[7]

Experimental Protocols

Protocol 1: Preparation of Effector and Target Cells

1.1. Effector Cell Preparation (In vitro stimulation of PBMCs):

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of an HLA-A2 positive donor (either HCV-infected or a healthy control) using Ficoll-Paque density gradient centrifugation.
- Wash the isolated PBMCs twice with RPMI-1640 medium.
- Resuspend the PBMCs at a concentration of 2×10^6 cells/mL in complete RPMI medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin).
- Add **HCV peptide (131-140)** to a final concentration of 10 μ g/mL.[1][8]
- Incubate the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
- Optionally, add Interleukin-2 (IL-2) at a concentration of 20 U/mL after 2-3 days to promote T-cell proliferation.

1.2. Target Cell Preparation and ⁵¹Cr Labeling:

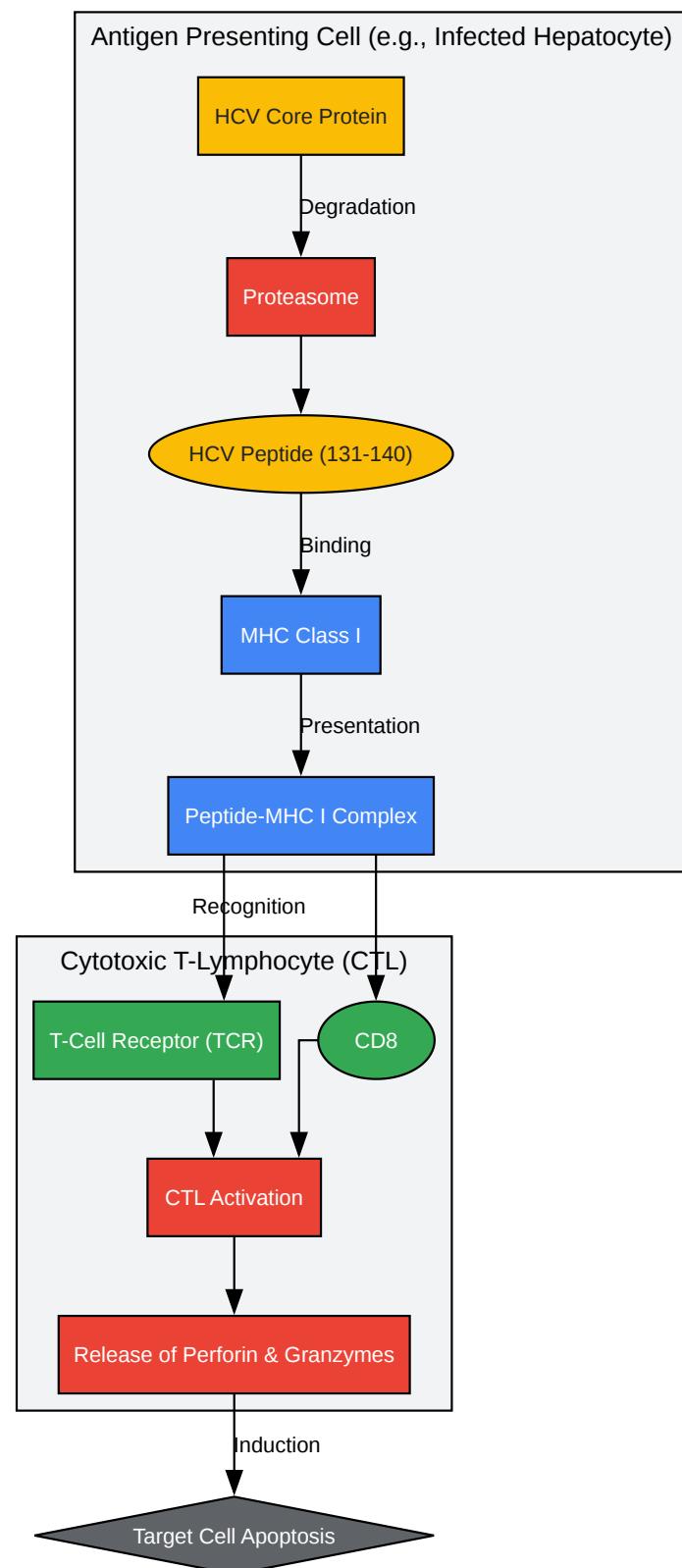
- Culture a suitable HLA-A2 positive target cell line (e.g., JY, an EBV-transformed B-cell line) in complete RPMI medium.
- On the day of the assay, harvest the target cells and wash them twice with RPMI-1640.
- Resuspend 1×10^6 target cells in 100 μ L of RPMI-1640.
- Add 100 μ Ci of $\text{Na}_2^{51}\text{CrO}_4$ and incubate for 1-2 hours at 37°C in a 5% CO_2 incubator, mixing gently every 30 minutes.
- After incubation, wash the labeled target cells three times with 10 mL of cold RPMI-1640 to remove unincorporated ^{51}Cr .
- Resuspend the labeled target cells in complete RPMI medium at a concentration of 1×10^5 cells/mL.
- Pulse the target cells with **HCV peptide (131-140)** at a final concentration of 10 $\mu\text{g}/\text{mL}$ for 1 hour at 37°C.[1][11] As a negative control, pulse a separate aliquot of target cells with an irrelevant peptide.

Protocol 2: Chromium Release Assay

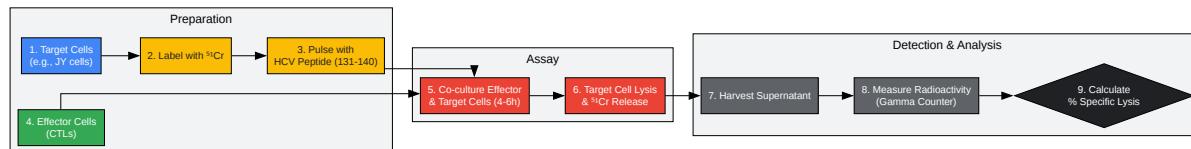
- Plate 100 μL of the effector cell suspension at various concentrations (to achieve the desired E:T ratios) in a 96-well V-bottom plate.
- Add 100 μL of the peptide-pulsed, ^{51}Cr -labeled target cell suspension (1×10^4 cells) to each well containing effector cells.
- Prepare control wells:
 - Spontaneous Release: 100 μL of target cells with 100 μL of medium only.[4]
 - Maximum Release: 100 μL of target cells with 100 μL of medium containing 1-2% Triton X-100 or another suitable detergent.[1][4]
- Centrifuge the plate at 200 x g for 3 minutes to initiate cell-to-cell contact.
- Incubate the plate for 4-6 hours at 37°C in a 5% CO_2 incubator.[1][8]
- After incubation, centrifuge the plate at 500 x g for 5 minutes.
- Carefully harvest 100 μL of the supernatant from each well and transfer it to a gamma counter tube or a LumaPlate™.[6][11]

- Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

Protocol 3: Data Analysis


Calculate the percentage of specific lysis for each E:T ratio using the following formula:[1][4]

% Specific Lysis = $[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100$


Where:

- Experimental Release: CPM from wells with effector and target cells.
- Spontaneous Release: Average CPM from wells with target cells and medium only.
- Maximum Release: Average CPM from wells with target cells and detergent.

Visualizations

[Click to download full resolution via product page](#)

Caption: CTL activation by HCV peptide presentation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Immunization with hepatitis C virus-like particles protects mice from recombinant hepatitis C virus-vaccinia infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus Infection: Host–Virus Interaction and Mechanisms of Viral Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Cytotoxicity by Bioluminescence Imaging Outperforms the Standard Chromium-51 Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromium-51 Release Assay | Revvity [revvity.com]
- 5. A real-time killing assay to follow viral epitope presentation to CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Hepatitis C Virus (HCV)–Specific Immune Responses of Long-Term Injection Drug Users Frequently Exposed to HCV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content-assets.jci.org [content-assets.jci.org]
- 11. hiv-forschung.de [hiv-forschung.de]
- To cite this document: BenchChem. [Application Notes and Protocols: HCV Peptide (131-140) in Chromium Release Assay]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15139664#use-of-hcv-peptide-131-140-in-chromium-release-assay\]](https://www.benchchem.com/product/b15139664#use-of-hcv-peptide-131-140-in-chromium-release-assay)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com